3-Chlorobenzyl carbonochloridate
Overview
Description
3-Chlorobenzyl carbonochloridate is a useful research compound. Its molecular formula is C8H6Cl2O2 and its molecular weight is 205.03. The purity is usually 95%.
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Scientific Research Applications
Biodegradation and Environmental Remediation
3-Chlorobenzyl carbonochloridate, a compound structurally similar to 3-chlorobenzoate, has implications in environmental bioremediation. The soil bacteria Pseudomonas putida can utilize 3-chlorobenzoate as a carbon source, converting it into 3-chlorocatechol, and further into tricarboxylic acid cycle intermediates, suggesting potential pathways for biodegradation of related compounds like this compound. The regulatory proteins CatR and ClcR play a crucial role in the catabolic pathways of catechol and 3-chlorocatechol, respectively, hinting at the genetic and enzymatic machinery involved in the degradation of chlorinated aromatic compounds (Parsek et al., 1994). Similarly, a pseudomonad isolated from sewage showed the ability to utilize 3-chlorobenzoic acid as a sole carbon source, further supporting the potential of microbial pathways in degrading chlorobenzyl carbonochloridates and related structures (Dorn et al., 2004).
Catalysis and Chemical Synthesis
The compound is also relevant in catalytic processes and chemical synthesis. The rhenium(I) complex [Re(CH3CN)3Br2(NO)] was found to catalyze the homogeneous hydrosilylation of organic carbonyl compounds (ketones and aldehydes) effectively in the presence of chlorobenzene, indicating the potential role of chlorobenzyl-related compounds in catalytic synthesis processes (Dong & Berke, 2009). Furthermore, in the field of analytical chemistry, carbon submicroelectrodes showed promising results in highly resistive water and chlorobenzene solutions, pointing towards the analytical applications of chlorobenzyl carbonochloridates in solutions with little or no supporting electrolyte (Ciszkowska & Stojek, 1986).
Photocatalysis and Pollution Treatment
The compound's structural analogs have been studied for photocatalysis and pollution treatment. A study on the removal of 1,2-dichlorobenzene in aqueous solutions by Fe(III) homogeneous photocatalysis showed promising results, offering insights into the potential photocatalytic degradation of chlorobenzyl carbonochloridates and related compounds (Andreozzi et al., 2006).
Advanced Organic Synthesis
The synthesis of acyloxymethyl carbonochloridates from chloromethyl carbonochloridate demonstrates the importance of these compounds as intermediates in prodrug synthesis, highlighting their role in advanced organic synthesis processes (Folkmann & Lund, 1990).
Safety and Hazards
Mechanism of Action
Target of Action
3-Chlorobenzyl carbonochloridate is a chemical compound that primarily targets amines in organic synthesis . Amines play a crucial role in the formation of various organic compounds, including proteins, alkaloids, and dyes.
Mode of Action
The compound interacts with its targets by introducing the benzyloxycarbonyl protecting group for amines . This process suppresses the nucleophilic and basic properties of the nitrogen lone pair in amines, thereby controlling their reactivity .
Biochemical Pathways
The introduction of the benzyloxycarbonyl protecting group is a key step in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Pharmacokinetics
It is known that the compound is a water-sensitive oily colorless liquid . It degrades in contact with water, which may affect its bioavailability .
Result of Action
The primary result of the action of this compound is the successful introduction of the benzyloxycarbonyl protecting group for amines . This allows for controlled peptide chemical synthesis, which was the dominant procedure used worldwide for twenty years until the 1950s .
Action Environment
The efficacy and stability of this compound are influenced by environmental factors. As a water-sensitive compound, its stability and efficacy can be compromised in a humid environment . Therefore, it is typically stored in a dry environment to maintain its stability .
Biochemical Analysis
Biochemical Properties
3-Chlorobenzyl carbonochloridate may interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
(3-chlorophenyl)methyl carbonochloridate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-7-3-1-2-6(4-7)5-12-8(10)11/h1-4H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNOKJAUAHDRQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39545-30-7 | |
Record name | (3-chlorophenyl)methyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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